molecular formula C17H11F3N2O2 B11707413 2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide

2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide

Cat. No.: B11707413
M. Wt: 332.28 g/mol
InChI Key: ZZQUIBPMWWZJIX-UHFFFAOYSA-N
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Description

2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is a synthetic compound known for its diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound belongs to the class of chromene derivatives, which are known for their wide range of pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 3-(trifluoromethyl)benzaldehyde with 3-amino-2H-chromene-2-one in the presence of a suitable base such as piperidine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated imino or chromene groups.

    Substitution: Substituted derivatives with new functional groups replacing the imino group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as AKR1B10, which is involved in cancer cell proliferation . The inhibition of this enzyme leads to the disruption of cellular processes, resulting in cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(phenylimino)-2H-chromene-3-carboxamide: Similar structure but with a phenyl group instead of a trifluoromethyl group.

    2-imino-4-(trifluoromethyl)thiazolidin-4-ol: Contains a thiazolidine ring instead of a chromene ring.

    N-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide: Similar structure with a methyl group on the phenyl ring.

Uniqueness

2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability. This group also contributes to the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C17H11F3N2O2

Molecular Weight

332.28 g/mol

IUPAC Name

2-imino-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide

InChI

InChI=1S/C17H11F3N2O2/c18-17(19,20)11-5-3-6-12(9-11)22-16(23)13-8-10-4-1-2-7-14(10)24-15(13)21/h1-9,21H,(H,22,23)

InChI Key

ZZQUIBPMWWZJIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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